2,3,4,5,6-pentafluoro-N-(furan-2-ylmethyl)benzamide
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Overview
Description
2,3,4,5,6-pentafluoro-N-(furan-2-ylmethyl)benzamide is a synthetic organic compound characterized by the presence of five fluorine atoms attached to a benzene ring and a furan-2-ylmethyl group attached to the nitrogen of the benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,5,6-pentafluoro-N-(furan-2-ylmethyl)benzamide typically involves the following steps:
Starting Materials: The synthesis begins with pentafluorobenzene and furan-2-ylmethylamine.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis. A common method involves the use of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the pentafluorobenzene and furan-2-ylmethylamine.
Purification: The product is purified using column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,3,4,5,6-pentafluoro-N-(furan-2-ylmethyl)benzamide undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the benzene ring can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the furan ring and the amide moiety.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of polar aprotic solvents and elevated temperatures.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like lithium aluminum hydride can be used.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are employed.
Major Products Formed
Substitution Reactions: Products include substituted benzamides with various functional groups replacing the fluorine atoms.
Oxidation and Reduction: Products include oxidized or reduced derivatives of the original compound.
Hydrolysis: Products include pentafluorobenzoic acid and furan-2-ylmethylamine.
Scientific Research Applications
2,3,4,5,6-pentafluoro-N-(furan-2-ylmethyl)benzamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated organic compounds.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: The compound is used in the production of specialty chemicals and materials, particularly those requiring high thermal and chemical stability.
Mechanism of Action
The mechanism of action of 2,3,4,5,6-pentafluoro-N-(furan-2-ylmethyl)benzamide involves its interaction with specific molecular targets. The presence of fluorine atoms enhances its lipophilicity and ability to interact with hydrophobic pockets in proteins. The furan ring can participate in π-π stacking interactions, while the amide group can form hydrogen bonds with target molecules. These interactions contribute to the compound’s biological activity and potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 2,3,4,5,6-pentafluoro-N-(4-fluorophenyl)benzamide
- 2,3,4,5,6-pentafluoro-N-(2-phenoxyphenyl)benzamide
- 2,3,4,5,6-pentafluorobenzamide
Uniqueness
2,3,4,5,6-pentafluoro-N-(furan-2-ylmethyl)benzamide is unique due to the presence of the furan-2-ylmethyl group, which imparts distinct chemical and biological properties. The combination of the highly electronegative fluorine atoms and the aromatic furan ring enhances its reactivity and potential for diverse applications compared to other similar compounds.
Properties
IUPAC Name |
2,3,4,5,6-pentafluoro-N-(furan-2-ylmethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6F5NO2/c13-7-6(8(14)10(16)11(17)9(7)15)12(19)18-4-5-2-1-3-20-5/h1-3H,4H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAFNREWRMAIUHF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC(=O)C2=C(C(=C(C(=C2F)F)F)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6F5NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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